molecular formula C9H5ClFN B1591577 1-Chloro-4-fluoroisoquinoline CAS No. 435278-06-1

1-Chloro-4-fluoroisoquinoline

Cat. No. B1591577
CAS RN: 435278-06-1
M. Wt: 181.59 g/mol
InChI Key: BKYLDYWBJSOIMD-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-fluoroisoquinoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact structure can be represented by the linear formula C9H5ClFN .


Physical And Chemical Properties Analysis

1-Chloro-4-fluoroisoquinoline is a solid substance . It has a molecular weight of 181.6 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Synthesis

1-Chloro-4-fluoroisoquinoline: is a valuable intermediate in pharmaceutical synthesis. Its incorporation into drug molecules can enhance the biological activity due to the presence of fluorine, which can improve binding affinity and metabolic stability . For example, it can be used in the synthesis of compounds that exhibit antispasmodic and analgesic properties.

Material Science

In material science, this compound can contribute to the development of new materials with unique properties. The fluorine atom in 1-Chloro-4-fluoroisoquinoline can introduce desirable traits such as increased resistance to solvents and thermal stability, making it a candidate for creating advanced polymers and coatings .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its reactivity allows for various transformations, enabling the synthesis of a wide range of heterocyclic compounds .

Chromatography

1-Chloro-4-fluoroisoquinoline: can be used as a standard or reference compound in chromatographic analysis due to its well-defined properties. It helps in the calibration of equipment and the validation of analytical methods in the detection of related compounds .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure and properties make it useful for method development and testing. It can be used to study reaction mechanisms and kinetics, as well as in the development of new analytical techniques .

Supramolecular Chemistry

The introduction of fluorine into isoquinoline derivatives can lead to the formation of supramolecular structures due to the potential for hydrogen bonding and dipole interactions. This application is significant in the design of molecular sensors and switches .

Safety and Hazards

The safety information for 1-Chloro-4-fluoroisoquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-chloro-4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYLDYWBJSOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591337
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-fluoroisoquinoline

CAS RN

435278-06-1
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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